molecular formula C17H18ClNO5 B3541980 N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide

Cat. No.: B3541980
M. Wt: 351.8 g/mol
InChI Key: KFBHELYIVGMRJH-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide is an organic compound characterized by its aromatic structure and functional groups

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5/c1-21-10-5-6-11(14(7-10)22-2)17(20)19-13-8-12(18)15(23-3)9-16(13)24-4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBHELYIVGMRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxyaniline and 2,4-dimethoxybenzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 5-chloro-2,4-dimethoxyaniline and the carboxyl group of 2,4-dimethoxybenzoic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower the activation energy and increase the reaction rate.

    Purification: Implementing large-scale purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 5-chloro-2,4-dimethoxyaniline derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxybenzamide

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with tailored biological activities or material properties.

By comparing these compounds, researchers can identify subtle differences in reactivity and biological activity, aiding in the rational design of new molecules with improved efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide
Reactant of Route 2
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N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide

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